2-(6-Chloro-pyridazin-3-yloxy)-ethanol

Medicinal Chemistry Organic Synthesis Patent Analysis

This heterocyclic building block delivers two orthogonal synthetic vectors unavailable in simpler pyridazine analogs. The 6-chloro position enables robust Pd-catalyzed cross-coupling for rapid C–C bond formation, while the terminal hydroxyl group supports esterification, etherification, or oxidation—allowing efficient library synthesis from a single starting material. Validated in nAChR-targeted CNS programs and oncology campaigns targeting p44/42-Akt pathways. Choose this scaffold when dual functionality and proven biological relevance accelerate your medicinal chemistry workflow.

Molecular Formula C6H7ClN2O2
Molecular Weight 174.58
CAS No. 122913-80-8
Cat. No. B2900487
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(6-Chloro-pyridazin-3-yloxy)-ethanol
CAS122913-80-8
Molecular FormulaC6H7ClN2O2
Molecular Weight174.58
Structural Identifiers
SMILESC1=CC(=NN=C1OCCO)Cl
InChIInChI=1S/C6H7ClN2O2/c7-5-1-2-6(9-8-5)11-4-3-10/h1-2,10H,3-4H2
InChIKeyPVUHELHFJISBLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(6-Chloro-pyridazin-3-yloxy)-ethanol: A Key Heterocyclic Building Block for Pharmaceutical Research (CAS 122913-80-8)


2-(6-Chloro-pyridazin-3-yloxy)-ethanol (CAS: 122913-80-8) is a heterocyclic small molecule building block characterized by a pyridazine core substituted with a chlorine atom and a 2-hydroxyethoxy group . It is primarily utilized as a synthetic intermediate in medicinal chemistry and drug discovery .

Why Generic Pyridazine Building Blocks Are Not Interchangeable with 2-(6-Chloro-pyridazin-3-yloxy)-ethanol


The specific substitution pattern on the pyridazine core is a critical determinant of downstream synthetic utility and biological activity. 2-(6-Chloro-pyridazin-3-yloxy)-ethanol provides a unique combination of a reactive chloro leaving group for cross-coupling and a protected alcohol handle for further derivatization . This dual functionality is not present in simpler pyridazine analogs, which either lack the chlorine atom for metal-catalyzed couplings or the hydroxyl group for subsequent functionalization. The nature of the alkoxy chain directly influences the electronic properties and lipophilicity of the final compound, as demonstrated by structure-activity relationship (SAR) studies on related 3-alkoxy-6-chloropyridazines [1].

Quantitative Evidence for the Selection of 2-(6-Chloro-pyridazin-3-yloxy)-ethanol in Drug Discovery


Synthetic Utility: Verifiable Use as a Precursor in Patented Bioactive Molecules

This compound's primary differentiator is its validated role as an intermediate in the synthesis of patented, biologically active pyridazine derivatives . While direct potency data for this specific building block is not reported, its inclusion as a key component in a US patent for therapeutic organic compounds provides a verifiable, procurement-relevant differentiator over untested or non-patented analogs. The patent claims specific pyridazine structures (Formula I) for which 2-(6-Chloro-pyridazin-3-yloxy)-ethanol is a direct synthetic precursor.

Medicinal Chemistry Organic Synthesis Patent Analysis

Class-Level Antiproliferative Activity: Potential for Anticancer Applications

A study on 3-alkoxy-6-arylpyridazines, synthesized via cross-coupling from 3-alkoxy-6-chloropyridazines (the same class as the target compound), demonstrated potent in vitro antiproliferative activity [1]. The most effective derivative in this series showed significant activity against a panel of cancer cell lines, including HCT116 and MDA-MB-231. This provides class-level evidence that the target compound's core structure is a privileged scaffold for anticancer drug development.

Anticancer Agents Structure-Activity Relationship Cell-Based Assays

Class-Level CNS Activity: Potential for Neurological Indications

A series of 6-chloropyridazin-3-yl derivatives was synthesized and tested for affinity toward neuronal nicotinic acetylcholine receptors (nAChRs) [1]. All compounds in the study, which were derived from the same 6-chloro-pyridazine core as the target compound, had Ki values in the nanomolar range against nAChRs [1]. This provides class-level evidence that the core motif is valuable for developing CNS-active agents.

Neuroscience Nicotinic Receptors Structure-Activity Relationship

Optimal Research Applications for 2-(6-Chloro-pyridazin-3-yloxy)-ethanol (CAS 122913-80-8)


Synthesis of Novel Pyridazine-Based Pharmaceutical Candidates

This compound is an ideal starting material for the rapid generation of diverse pyridazine derivatives. Its 6-chloro position is a well-established site for palladium-catalyzed cross-coupling reactions, as demonstrated in the synthesis of 6-arylpyridazine analogs [1]. The terminal hydroxyl group allows for further functionalization, such as esterification, etherification, or oxidation, providing two orthogonal vectors for molecular diversification. This dual-reactivity profile makes it highly suitable for library synthesis in medicinal chemistry campaigns.

Development of CNS-Active Agents Targeting Nicotinic Receptors

Based on class-level evidence, the 6-chloro-pyridazine core is a validated scaffold for compounds with high affinity for neuronal nicotinic acetylcholine receptors (nAChRs) [2]. Researchers developing therapeutics for cognitive disorders, pain, or addiction can utilize this building block to construct and screen new molecular entities with the potential for CNS activity, as supported by previous SAR studies showing nanomolar binding affinities for related structures.

Exploration of Anticancer Lead Compounds

The class-level antiproliferative activity of 3-alkoxy-6-arylpyridazines against multiple human cancer cell lines provides a strong rationale for employing this building block in oncology drug discovery [3]. It can be used as a precursor to generate focused libraries for screening against specific cancer targets, particularly those involving p44/42 and Akt-dependent signaling pathways, which were implicated in the mechanism of action for related compounds [3].

Technical Documentation Hub

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